4-(1,3-Thiazol-2-yl)pyrimidin-2-amine
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Overview
Description
4-(1,3-Thiazol-2-yl)pyrimidin-2-amine is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of various enzymes and its potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine is Biotin Carboxylase , an enzyme found in Escherichia coli (strain K12) . This compound also exhibits potent inhibitor activities against Cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6) .
Mode of Action
The compound interacts with its targets, leading to significant changes in their function. For instance, it exhibits potent inhibitory activity against CDK2, a serine/threonine protein kinase . The compound’s interaction with CDK2 reduces the phosphorylation of retinoblastoma at Thr821 .
Biochemical Pathways
The affected pathways are primarily related to the function of the targets. In the case of CDK2, the compound’s action leads to cell cycle arrest at the S and G2/M phases . This is a result of the compound’s interaction with CDK2, which plays a crucial role in cell cycle regulation .
Result of Action
The molecular and cellular effects of the compound’s action are quite significant. For instance, it has been found to induce apoptosis in ovarian cancer cells . Additionally, it displays sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine typically involves the condensation of 1,3-thiazole-2-amine with a pyrimidine derivative. One common method involves the Buchwald-Hartwig amination of chloropyrimidine with 1,3-thiazole-2-amine in the presence of a palladium catalyst, such as Pd2(dba)3, and a ligand like xantphos, under basic conditions provided by cesium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: It can form cyclic derivatives through intramolecular reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
4-(1,3-Thiazol-2-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 4-(2-Amino-1,3-thiazol-4-yl)pyrimidin-2-amine
- 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine
- N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine
Comparison: 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct biological activities. Compared to similar compounds, it has shown potent inhibitory activity against CDK2, CDK4, and CDK6, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
4-(1,3-thiazol-2-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-7-10-2-1-5(11-7)6-9-3-4-12-6/h1-4H,(H2,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOUDRQLSINHSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=NC=CS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399698 |
Source
|
Record name | 4-(1,3-thiazol-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874830-88-3 |
Source
|
Record name | 4-(1,3-thiazol-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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